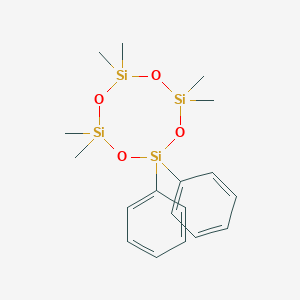
2-氯环己-1-烯甲醛
描述
2-Chlorocyclohex-1-enecarbaldehyde (2-CCA) is an important intermediate in the synthesis of pharmaceuticals, agrochemicals and other organic compounds. It has been used in a variety of research applications, including as a reagent in organic synthesis and as a catalyst in the production of various compounds. In addition, 2-CCA has been found to have a number of biochemical and physiological effects, as well as potential applications in laboratory experiments.
科学研究应用
属性
IUPAC Name |
2-chlorocyclohexene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO/c8-7-4-2-1-3-6(7)5-9/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPFOCFIHOUPNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473012 | |
| Record name | 2-CHLOROCYCLOHEX-1-ENECARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1680-73-5 | |
| Record name | 2-CHLOROCYCLOHEX-1-ENECARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Chlorocyclohex-1-enecarbaldehyde used in the synthesis of potentially bioactive compounds?
A: 2-Chlorocyclohex-1-enecarbaldehyde serves as a valuable starting material for synthesizing diverse chemical structures. For instance, it acts as a scaffold for creating novel chalcones []. These chalcones are formed through a reaction between 2-Chlorocyclohex-1-enecarbaldehyde and various aromatic or heterocyclic ketones. This reaction exploits the reactivity of the aldehyde group present in the 2-Chlorocyclohex-1-enecarbaldehyde structure.
Q2: What is the significance of the intramolecular cyclization reactions involving 2-Chlorocyclohex-1-enecarbaldehyde derivatives?
A: Research indicates that derivatives of 2-Chlorocyclohex-1-enecarbaldehyde exhibit unique reactivity patterns []. Specifically, while the disubstituted derivative, 2-chlorocyclohex-1-ene-1,3-dicarbaldehyde, undergoes intramolecular cyclization with disodium diselenide to form a cyclic diselenide, 2-Chlorocyclohex-1-enecarbaldehyde itself does not undergo this reaction under similar conditions. This difference in reactivity highlights the importance of steric and electronic factors in these cyclization reactions.
Q3: How does the structure of 2-Chlorocyclohex-1-enecarbaldehyde-derived chalcones relate to their cytotoxic activity?
A: Studies focusing on novel chalcones synthesized from 3-Benzylidene-2-chlorocyclohex-1-enecarbaldehyde have revealed a structure-activity relationship []. The presence of specific substituents on the chalcone framework significantly influences the compound's cytotoxic potential. Notably, compounds within series 5 and fluorinated derivatives (compounds 5-9) displayed enhanced cytotoxicity compared to other analogs. Further investigation into these structure-activity relationships is crucial for optimizing the design of more potent and selective cytotoxic agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



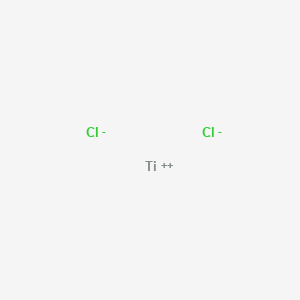
![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)
![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)
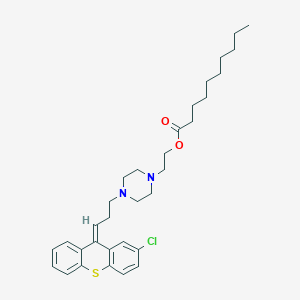
![1H-Benz[f]indene, 2,3-dihydro-](/img/structure/B154233.png)
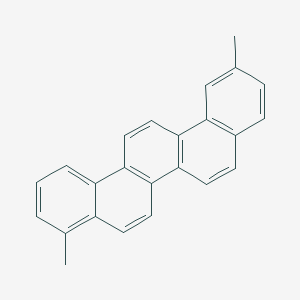

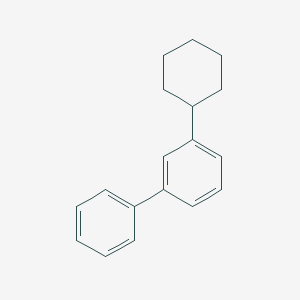
![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)
